![molecular formula C10H14OS2 B14250359 3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one CAS No. 188674-89-7](/img/structure/B14250359.png)
3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Bis(methylsulfanyl)methylidene]bicyclo[221]heptan-2-one is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one typically involves the reaction of bicyclo[2.2.1]heptan-2-one with bis(methylsulfanyl)methylidene reagents under controlled conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bis(methylsulfanyl) groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bis(methylsulfanyl) groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets through its reactive bis(methylsulfanyl) groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s bicyclic structure also contributes to its stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzylidenecamphor: Another bicyclic compound with a similar structure but different substituents.
3-(4-Methylbenzylidene)camphor: Similar in structure but with a methyl group on the benzylidene moiety.
2,3-Dimethylene-bicyclo[2.2.1]heptane: Shares the bicyclic framework but lacks the bis(methylsulfanyl) groups.
Uniqueness
3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one is unique due to the presence of bis(methylsulfanyl) groups, which impart distinct chemical reactivity and potential applications. Its rigid bicyclic structure also contributes to its stability and makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
188674-89-7 |
|---|---|
Fórmula molecular |
C10H14OS2 |
Peso molecular |
214.4 g/mol |
Nombre IUPAC |
3-[bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H14OS2/c1-12-10(13-2)8-6-3-4-7(5-6)9(8)11/h6-7H,3-5H2,1-2H3 |
Clave InChI |
CCDGWCRNTPBXAM-UHFFFAOYSA-N |
SMILES canónico |
CSC(=C1C2CCC(C2)C1=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


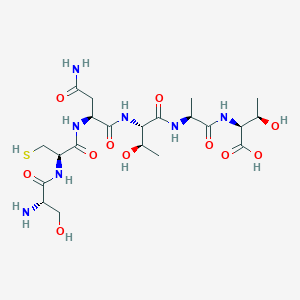
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
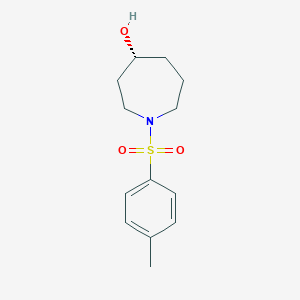
![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
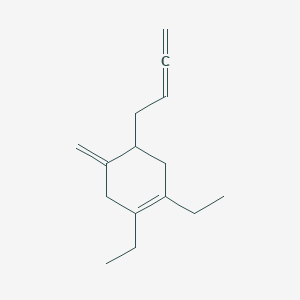
![4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)](/img/structure/B14250304.png)
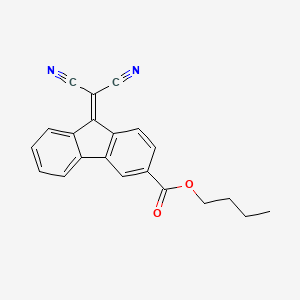

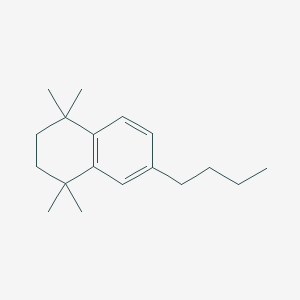

![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)

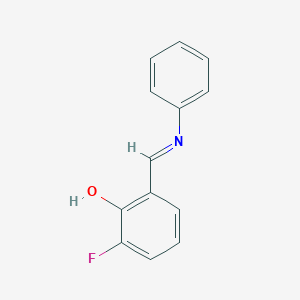
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)
